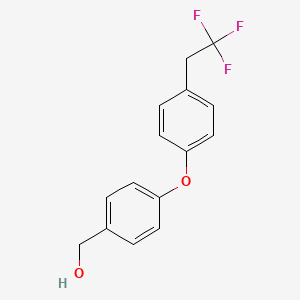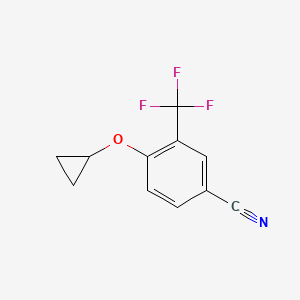![molecular formula C14H20O5S B13978310 tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate](/img/structure/B13978310.png)
tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate is an organic compound that features a tert-butyl ester group, a methylsulfonyl group, and a phenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The methylsulfonyl group is introduced via a sulfonylation reaction using methylsulfonyl chloride and a base such as triethylamine .
Industrial Production Methods
Industrial production of tert-Butyl ®-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the direct introduction of tert-butoxycarbonyl groups into organic compounds .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be substituted by nucleophiles.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Major Products
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of tert-butyl ®-3-hydroxy-2-phenylpropanoate.
Oxidation: Formation of phenolic compounds.
Scientific Research Applications
tert-Butyl ®-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate involves its interaction with molecular targets through its functional groups. The ester and sulfonyl groups can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(Methylsulfonyl)oxy]methylpiperidine-1-carboxylate
- tert-Butyl 4-[(Methylsulfonyl)oxy]methylpiperidine
Uniqueness
tert-Butyl ®-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate is unique due to its combination of a tert-butyl ester, a methylsulfonyl group, and a phenyl group, which confer distinct reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C14H20O5S |
|---|---|
Molecular Weight |
300.37 g/mol |
IUPAC Name |
tert-butyl (2R)-3-methylsulfonyloxy-2-phenylpropanoate |
InChI |
InChI=1S/C14H20O5S/c1-14(2,3)19-13(15)12(10-18-20(4,16)17)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3/t12-/m0/s1 |
InChI Key |
LXQKAPJABSDIDP-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](COS(=O)(=O)C)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)C(COS(=O)(=O)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


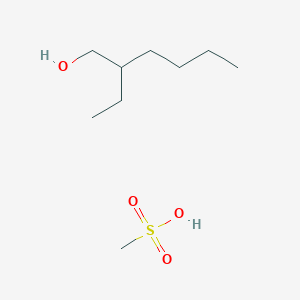
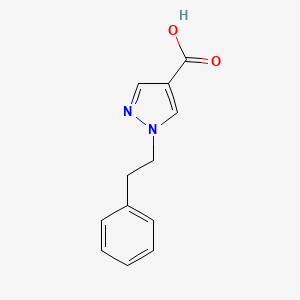
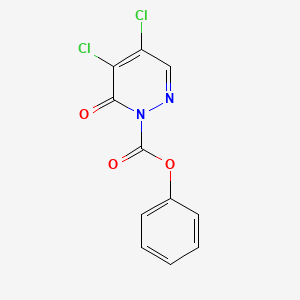
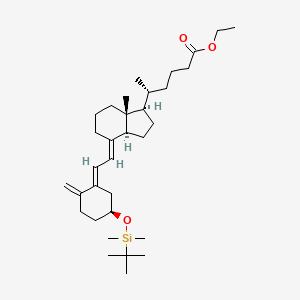

![8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13978255.png)
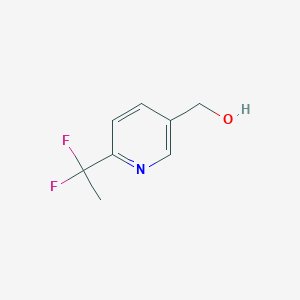
![Benzyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13978272.png)
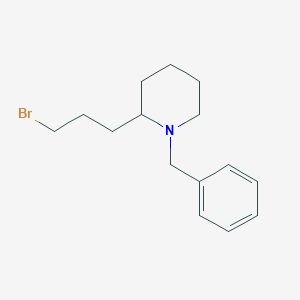
![2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine](/img/structure/B13978278.png)
